4-Chloro-6-(methylthio)quinazoline
Overview
Description
“4-Chloro-6-(methylthio)quinazoline” is an organic compound with a molecular weight of 210.68 g/mol. It has the molecular formula C9H7ClN2S .
Synthesis Analysis
Quinazoline derivatives have drawn attention in synthesis and bioactivities research due to their significant biological activities . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The structure–activity relationship study explained that the highest activity was obtained by the compound with diethyl substitution, while aromatic and alicyclic amine substitution decreased analgesic activity .
Chemical Reactions Analysis
Quinazoline derivatives have been used as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Yin et al. studied the [3 + 2] cycloaddition reaction between the quinazoline 3-oxides and various alkene derivatives .
Physical And Chemical Properties Analysis
The empirical formula of “4-Chloro-6-(methylthio)quinazoline” is C9H7ClN2S . It has a molecular weight of 210.68 g/mol.
Scientific Research Applications
- Quinazolines, including 4-Chloro-6-(methylthio)quinazoline, exhibit analgesic effects. These compounds can potentially alleviate pain by interacting with specific receptors or pathways .
- Quinazoline derivatives have demonstrated anti-inflammatory effects. They may modulate inflammatory pathways, such as cytokine production or NF-κB signaling .
- Some quinazoline compounds, including 4-Chloro-6-(methylthio)quinazoline, have shown promise as anti-hypertensive agents .
- Quinazolines possess antibacterial and antiviral properties. Researchers explore their efficacy against specific pathogens .
- Quinazoline derivatives exhibit anti-cancer activity by targeting cancer cells or interfering with oncogenic pathways .
- Quinazolines may impact glucose metabolism or insulin signaling pathways, making them relevant in diabetes research .
Analgesic Properties
Anti-Inflammatory Activity
Anti-Hypertensive Potential
Anti-Bacterial and Anti-Viral Activities
Anti-Cancer Effects
Anti-Diabetic Potential
Anti-Malarial and Anti-Tubercular Properties
Sedative–Hypnotic and Anti-Histaminic Effects
Mechanism of Action
Target of Action
4-Chloro-6-(methylthio)quinazoline is a quinazoline derivative, which has been found to have significant biological activities . The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) of the Bovine Viral Diarrhea Virus (BVDV) . The RdRp structure comprises the fingers, palm, and thumb domains. The compound interacts with residues R295, Y289, and V306 in the fingers domain, and Y674 and E675 in the thumb domain .
Mode of Action
The compound interacts with its targets, leading to changes in the viral replication process. It binds to a pocket located in the fingers and thumb domains in BVDV RdRp . This interaction with R295 in the fingertip domain of the polymerase provides a possible explanation for its mode of action .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-6-(methylthio)quinazoline are primarily related to the replication of the BVDV. By interacting with the RdRp, the compound inhibits the replication of the viral genome . This leads to downstream effects such as the reduction of viral load and the inhibition of virus replication .
Result of Action
The result of the action of 4-Chloro-6-(methylthio)quinazoline is the inhibition of BVDV replication. By interacting with the RdRp, it prevents the replication of the viral genome, thereby reducing the viral load . This leads to a decrease in the severity of the infection and aids in the recovery of the infected organism.
Safety and Hazards
Future Directions
Quinazoline is an essential scaffold, known to be linked with various biological activities . This diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
properties
IUPAC Name |
4-chloro-6-methylsulfanylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMNIOBPSAXMMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=CN=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295799 | |
Record name | 4-Chloro-6-(methylthio)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(methylthio)quinazoline | |
CAS RN |
155960-93-3 | |
Record name | 4-Chloro-6-(methylthio)quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155960-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(methylthio)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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